N-[3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl]piperidine-4-carboxamide;hydrochloride
Description
N-[3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl]piperidine-4-carboxamide;hydrochloride is a synthetic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a carboxamide group and two fluorinated phenyl groups, which contribute to its unique chemical properties and biological activities.
Properties
IUPAC Name |
N-[3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl]piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2.ClH/c20-15-3-1-2-13(10-15)12-25-18-5-4-16(11-17(18)21)23-19(24)14-6-8-22-9-7-14;/h1-5,10-11,14,22H,6-9,12H2,(H,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXALBWPUXZIMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl]piperidine-4-carboxamide;hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Fluorinated Phenyl Groups: The fluorinated phenyl groups are introduced via nucleophilic aromatic substitution reactions. For instance, 3-fluorophenol can react with a suitable halogenated precursor under basic conditions to form the methoxy-substituted phenyl group.
Carboxamide Formation: The carboxamide group is introduced through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) to facilitate the formation of the amide bond.
Hydrochloride Salt Formation: The final step involves converting the free base of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methoxy group, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The fluorinated phenyl groups can participate in further substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring might yield a ketone, while reduction of the carboxamide could produce an amine derivative.
Scientific Research Applications
N-[3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl]piperidine-4-carboxamide;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting neurological disorders due to its interaction with specific receptors in the brain.
Pharmacology: The compound is used to investigate the pharmacokinetics and pharmacodynamics of fluorinated piperidine derivatives.
Biological Research: It serves as a tool compound in studying the effects of fluorinated aromatic compounds on cellular processes.
Industrial Applications: Its unique chemical properties make it a candidate for use in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl]piperidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorinated phenyl groups enhance its binding affinity and selectivity, allowing it to modulate the activity of these targets. This modulation can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-fluoro-4-[(3-chlorophenyl)methoxy]phenyl]piperidine-4-carboxamide
- N-[3-fluoro-4-[(3-bromophenyl)methoxy]phenyl]piperidine-4-carboxamide
- N-[3-fluoro-4-[(3-methylphenyl)methoxy]phenyl]piperidine-4-carboxamide
Uniqueness
Compared to these similar compounds, N-[3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl]piperidine-4-carboxamide;hydrochloride is unique due to the presence of two fluorine atoms on the phenyl groups. This dual fluorination can significantly influence its chemical stability, lipophilicity, and biological activity, making it a distinct entity in its class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
